molecular formula C19H16F3NO4S B2361363 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1351649-06-3

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2361363
CAS RN: 1351649-06-3
M. Wt: 411.4
InChI Key: ILRBELLKCYFJEH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential use in cancer treatment. This compound is designed to selectively target hypoxic regions within tumors, which are known to be resistant to conventional chemotherapy and radiation therapy. In

Scientific Research Applications

Biomedical and Industrial Applications

Naphthalene derivatives, including compounds with structures related to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, have been identified as possessing significant biomedical and industrial value. These compounds have demonstrated a wide variety of biomedical applications, such as antimicrobial activities and treatments for chronic and metabolic diseases. The structural modifications of naphthalene derivatives enable the creation of a broad spectrum of compounds with potential applications in medicine and industry (Pereira et al., 2015).

Corrosion Inhibition

Naphthalene derivatives have been explored for their effectiveness as corrosion inhibitors. Their ability to form strong chelating complexes with metallic atoms due to the presence of nitrogen atoms and aromatic rings makes them excellent anticorrosive materials. This property is particularly valuable in protecting metals in aqueous and coating conditions against corrosion, highlighting their potential industrial applications (Verma et al., 2021).

Environmental Biodegradation and Toxicology

The biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, is a critical area of environmental research. Microbial degradation represents a major mechanism for the ecological recovery of sites contaminated with PAHs. Understanding the microbial pathways involved in the degradation of naphthalene and its derivatives is essential for enhancing bioremediation efforts and mitigating environmental pollution (Peng et al., 2008).

Polymeric Materials and Scintillation

Research on plastic scintillators based on polymethyl methacrylate has shown that naphthalene and its derivatives can be used to improve the characteristics of scintillation materials. These compounds contribute to the scintillation efficiency, optical transparency, and thermal stability of plastic scintillators, indicating their significance in the development of materials for radiation detection (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4S/c20-19(21,22)27-14-8-10-15(11-9-14)28(25,26)23-12-18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,23-24H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRBELLKCYFJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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